molecular formula C19H17ClN4O3S B11418287 N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11418287
M. Wt: 416.9 g/mol
InChI Key: XJVNBQROPREUQW-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethanesulfonyl group, and a pyridinyl moiety attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups can be attached through nucleophilic substitution reactions using benzyl chloride and 2-chloropyridine, respectively.

Industrial Production Methods

In an industrial setting, the production of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-5-CHLORO-2-(METHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a methanesulfonyl group instead of an ethanesulfonyl group.

    N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a pyridin-3-yl group instead of a pyridin-2-yl group.

Uniqueness

N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the specific combination of substituents attached to the pyrimidine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfonyl-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H17ClN4O3S/c1-2-28(26,27)19-22-12-15(20)17(23-19)18(25)24(16-10-6-7-11-21-16)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

InChI Key

XJVNBQROPREUQW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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